
1-(6-Methoxyquinolin-8-yl)-3-(3-phenylpropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(6-Methoxyquinolin-8-yl)-3-(3-phenylpropyl)urea” is a chemical compound with the molecular formula C20H21N3O2. It’s a complex organic molecule that contains a quinoline ring, which is a type of heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of this compound includes a quinoline ring, a urea group, and a phenylpropyl group. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It’s structurally related to benzene and pyridine .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. The quinoline ring, for example, might undergo electrophilic substitution reactions similar to other aromatic compounds .Scientific Research Applications
Antiproliferative Effects
Research on novel urea and bis-urea primaquine derivatives, including those with 1-(6-Methoxyquinolin-8-yl) units, has shown significant antiproliferative screening in vitro against cancer cell lines. For example, certain derivatives demonstrated strong activity against breast carcinoma MCF-7 cell line, with select compounds showing extreme selectivity and high activity, indicating potential as lead compounds in the development of cancer drugs. These derivatives also exhibited high antioxidant activity and some displayed antimicrobial activity in susceptibility assays (Perković et al., 2016).
Antimicrobial Activity
The antimicrobial potential of compounds incorporating the 1-(6-Methoxyquinolin-8-yl) motif has been explored. For instance, certain urea derivatives have been noted for their antimicrobial activity, with specific compounds showing strong effects in susceptibility assays. This highlights the potential for the development of new antimicrobial agents based on the 1-(6-Methoxyquinolin-8-yl)-3-(3-phenylpropyl)urea structure (Perković et al., 2016).
Synthetic Methodology
Research has also focused on the synthetic methodologies involving the 1-(6-Methoxyquinolin-8-yl) unit. Studies have developed effective and simple protocols for the synthesis of related compounds, demonstrating the versatility and potential of this chemical structure in facilitating the synthesis of novel chemical entities with potential biological activities (Kolosov et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(6-methoxyquinolin-8-yl)-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-25-17-13-16-10-6-11-21-19(16)18(14-17)23-20(24)22-12-5-9-15-7-3-2-4-8-15/h2-4,6-8,10-11,13-14H,5,9,12H2,1H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXLQHILOGLHDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

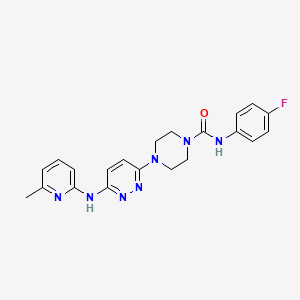

![5-Fluoro-2-[(pyridin-4-yl)methoxy]pyridine](/img/structure/B2766542.png)
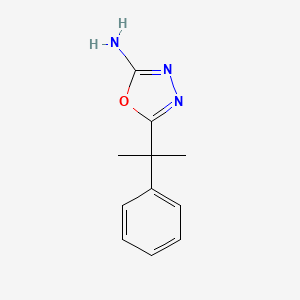
![N-{[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl}-2-phenylethene-1-sulfonamide](/img/structure/B2766546.png)

![2-(6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethanesulfonyl fluoride](/img/structure/B2766548.png)
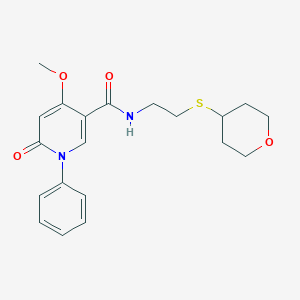
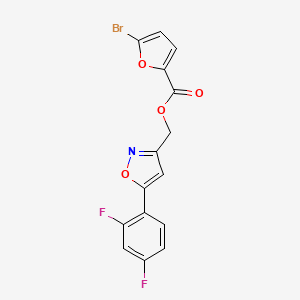
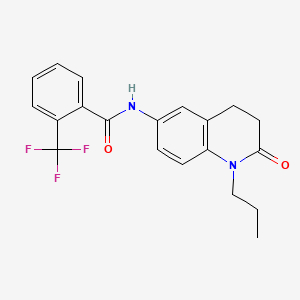
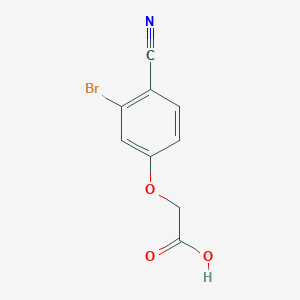
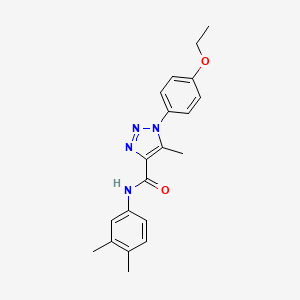
![5-Methyl-2-[1-(oxolan-2-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2766556.png)
